Val-Cit-PAB-OH, chemically known as maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol, is a cleavable linker commonly used in the design and synthesis of antibody-drug conjugates (ADCs). [, , ] It plays a crucial role in linking a monoclonal antibody to a cytotoxic payload, enabling targeted delivery of the drug to specific cells, primarily cancer cells. [, , , ] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects. [, , , , , ]
The synthesis of Val-Cit-PAB-OH typically involves multiple steps and can be achieved through various synthetic routes. One common approach utilizes solid-phase peptide synthesis, where the amino acids valine and citrulline are sequentially added to a growing peptide chain on a solid support. [, , ] This is followed by the incorporation of the p-aminobenzyl alcohol moiety and the maleimidocaproyl group. [, , ] The specific reaction conditions and protecting group strategies employed may vary depending on the desired purity and yield.
Val-Cit-PAB-OH is primarily used as a linker in the development of ADCs for targeted cancer therapy. [, , , , , ] It has been successfully incorporated into various ADCs targeting different tumor antigens, demonstrating its versatility and effectiveness in preclinical studies. [, , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7